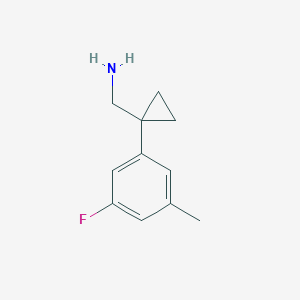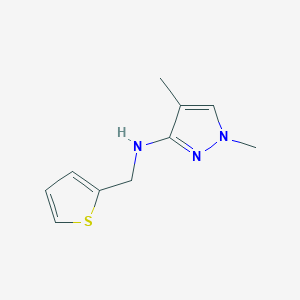![molecular formula C13H21N5 B11729384 1-ethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11729384.png)
1-ethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-エチル-N-{[1-(2-メチルプロピル)-1H-ピラゾール-4-イル]メチル}-1H-ピラゾール-4-アミンは、ピラゾール類に属する化合物です。ピラゾール類は、1位と2位に2つの窒素原子を含む5員環複素環式化合物です。
合成方法
合成経路と反応条件
1-エチル-N-{[1-(2-メチルプロピル)-1H-ピラゾール-4-イル]メチル}-1H-ピラゾール-4-アミンの合成は、通常、1-エチル-1H-ピラゾール-4-アミンと1-(2-メチルプロピル)-1H-ピラゾール-4-カルバルデヒドを適切な条件下で反応させることで行われます。この反応は、通常、ジメチルホルムアミド (DMF) やジメチルスルホキシド (DMSO) などの非プロトン性溶媒中で、水素化ナトリウムや炭酸カリウムなどの塩基の存在下で行われます。反応混合物は、目的の生成物が生成されるまで室温またはわずかに昇温で撹拌されます。
工業生産方法
工業規模での生産のために、反応パラメータをより適切に制御し、収率を向上させることができる連続フロー反応器を使用することで、合成を最適化することができます。自動化システムとハイスループットスクリーニングの使用により、生産プロセスの効率をさらに高めることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine typically involves the reaction of 1-ethyl-1H-pyrazol-4-amine with 1-(2-methylpropyl)-1H-pyrazol-4-carbaldehyde under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and high-throughput screening can further enhance the efficiency of the production process.
化学反応の分析
反応の種類
1-エチル-N-{[1-(2-メチルプロピル)-1H-ピラゾール-4-イル]メチル}-1H-ピラゾール-4-アミンは、以下のようなさまざまな種類の化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて酸化し、対応するピラゾールN-オキシドを生成することができます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いて還元反応を行うことで、還元された誘導体を得ることができます。
置換: この化合物は、ハロゲン化剤やその他の求電子剤との求核置換反応を起こし、さまざまな官能基を導入することができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム; 通常、水性溶媒または有機溶媒中で、室温またはわずかに昇温で行われます。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム; 通常、エーテルやテトラヒドロフラン (THF) などの無水溶媒中で、不活性雰囲気下で行われます。
置換: ハロゲン化剤 (例: N-ブロモスクシンイミド)、求電子剤; DMF や DMSO などの極性非プロトン性溶媒中で行われます。
生成される主な生成物
酸化: ピラゾールN-オキシド
還元: 還元されたピラゾール誘導体
置換: ハロゲン化されたまたは官能基化されたピラゾール誘導体
科学研究への応用
1-エチル-N-{[1-(2-メチルプロピル)-1H-ピラゾール-4-イル]メチル}-1H-ピラゾール-4-アミンは、科学研究にいくつかの応用があります。
化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌、抗炎症、抗癌特性を有する生物活性分子の可能性として調査されています。
医学: さまざまな疾患を標的とした新しい治療薬の開発のためのリード化合物として探求されています。
工業: ポリマーや染料など、高度な材料の開発に利用されています。
科学的研究の応用
1-ethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
作用機序
1-エチル-N-{[1-(2-メチルプロピル)-1H-ピラゾール-4-イル]メチル}-1H-ピラゾール-4-アミンの作用機序は、特定の分子標的や経路との相互作用に関係しています。この化合物は、酵素や受容体に結合し、それらの活性を調節して、さまざまな生物学的効果をもたらす可能性があります。たとえば、炎症経路に関与する特定の酵素の活性を阻害し、抗炎症効果を発揮する可能性があります。
類似化合物との比較
類似化合物
- 1-エチル-1H-ピラゾール-4-アミン
- 1-(2-メチルプロピル)-1H-ピラゾール-4-アミン
- 1-エチル-1H-ピラゾール-5-アミン
独自性
1-エチル-N-{[1-(2-メチルプロピル)-1H-ピラゾール-4-イル]メチル}-1H-ピラゾール-4-アミンは、その特定の置換パターンにより、独特の化学的および生物学的特性を付与され、ユニークな化合物です。類似化合物と比較して、生物活性が増強されているか、安定性が向上している可能性があり、さらなる研究開発に価値のある化合物となっています。
特性
分子式 |
C13H21N5 |
|---|---|
分子量 |
247.34 g/mol |
IUPAC名 |
1-ethyl-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]pyrazol-4-amine |
InChI |
InChI=1S/C13H21N5/c1-4-17-10-13(7-16-17)14-5-12-6-15-18(9-12)8-11(2)3/h6-7,9-11,14H,4-5,8H2,1-3H3 |
InChIキー |
SQWNSRGNOMNVJE-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C=N1)NCC2=CN(N=C2)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-1-[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanamine](/img/structure/B11729306.png)
![1-[3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B11729314.png)
![(Z)-[Amino(pyridin-2-YL)methylidene]amino 3,4-dimethylbenzoate](/img/structure/B11729319.png)


methanaminium](/img/structure/B11729335.png)
![heptyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11729354.png)
![2-{4-[(3-methylbutyl)amino]-1H-pyrazol-1-yl}ethan-1-ol](/img/structure/B11729362.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine](/img/structure/B11729368.png)

![4-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11729377.png)
![4-chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one](/img/structure/B11729378.png)
![3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11729390.png)

